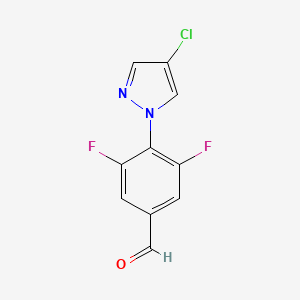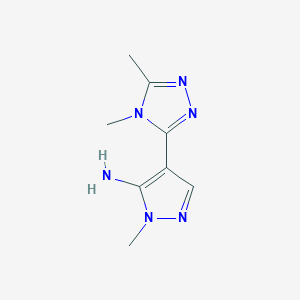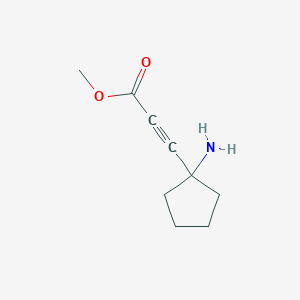
Methyl 3-(1-aminocyclopentyl)propiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1-aminocyclopentyl)propiolate is an organic compound that features a cyclopentyl ring with an amino group and a propiolate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-aminocyclopentyl)propiolate typically involves the reaction of cyclopentylamine with methyl propiolate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Methyl 3-(1-aminocyclopentyl)propiolate undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines, thiols, and phosphines, leading to the formation of addition products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as sodium hydride (NaH) and lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products
The major products formed from these reactions include various substituted cyclopentyl derivatives and propiolate esters, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl 3-(1-aminocyclopentyl)propiolate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism by which Methyl 3-(1-aminocyclopentyl)propiolate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the propiolate ester can participate in electrophilic reactions. These interactions can influence biological pathways and processes, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
Methyl propiolate: A simpler ester with similar reactivity but lacking the cyclopentyl and amino groups.
Ethyl propiolate: Similar to methyl propiolate but with an ethyl ester group.
Cyclopentylamine: Contains the cyclopentyl and amino groups but lacks the propiolate ester.
Uniqueness
Methyl 3-(1-aminocyclopentyl)propiolate is unique due to its combination of a cyclopentyl ring, an amino group, and a propiolate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
methyl 3-(1-aminocyclopentyl)prop-2-ynoate |
InChI |
InChI=1S/C9H13NO2/c1-12-8(11)4-7-9(10)5-2-3-6-9/h2-3,5-6,10H2,1H3 |
InChI 键 |
BHXDOYRKGZJBDS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C#CC1(CCCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


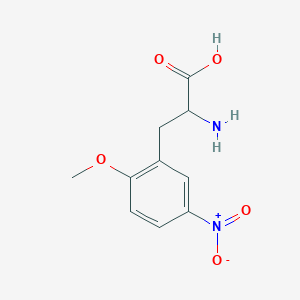
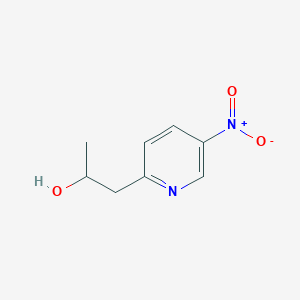



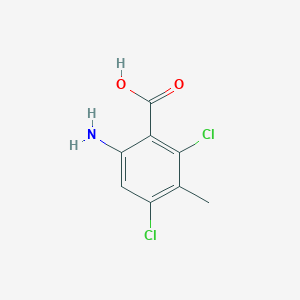
![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)
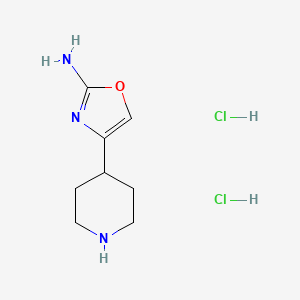
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)

